

Application Notes and Protocols for In-vivo Efficacy Testing of 2-Oxokolavelool

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Compound of Interest

Compound Name: 2-Oxokolavelool

Cat. No.: B1630893

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Introduction

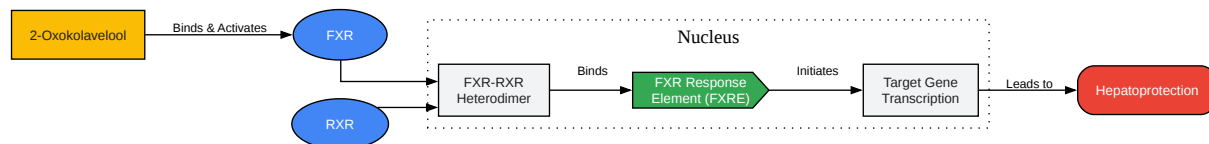
2-Oxokolavelool has been identified as a novel and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of metabolic and inflammatory pathways in the liver.[1][2] In-vitro studies have demonstrated its potential therapeutic efficacy in protecting hepatocytes from acetaminophen (APAP)-induced damage, suggesting a promising role in the management of drug-induced liver injury.[1][2] The activation of FXR by **2-Oxokolavelool** initiates a signaling cascade that is anticipated to mitigate liver damage in vivo.[3][4]

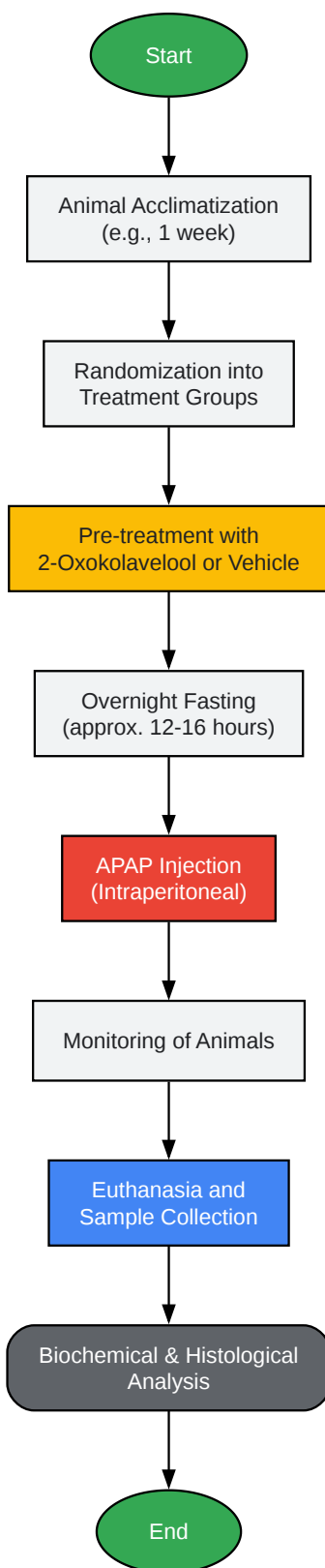
These application notes provide detailed protocols for the in-vivo evaluation of **2-Oxokolavelool**'s efficacy, specifically focusing on the well-established model of APAP-induced acute liver injury in mice.[5][6] While direct in-vivo quantitative data for **2-Oxokolavelool** is pending further research, this document offers a comprehensive framework for conducting such studies, including expected endpoints and data presentation formats based on the known effects of other FXR agonists in this model.[7][8]

Signaling Pathway of 2-Oxokolavelool in Hepatoprotection

2-Oxokolavelool functions by binding to and activating the Farnesoid X Receptor (FXR). This activation leads to the transcription of genes involved in bile acid homeostasis, lipid and

glucose metabolism, and importantly, cellular protection and anti-inflammatory responses. In the context of APAP-induced liver injury, FXR activation is known to confer hepatoprotection.[3]
[4]





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